(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide
Description
“®-2-Phenyl-2-((S)-piperidin-2-YL)acetamide” is a specific type of acetamide . Acetamides are organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH (R=H, organic group) .
Synthesis Analysis
The synthesis of acetamide derivatives has been reported in various studies . For instance, a study reported the synthesis and characterization of a novel class of flavonoid acetamide derivatives . The synthesis involved the sequential modification of the flavonoid hydroxyl groups into the acetamide moieties .Molecular Structure Analysis
The molecular structure of acetamides can be analyzed using various techniques such as UV-Visible, NMR, HRMS, and IR . The 3D structure of acetamides can be viewed using Java or Javascript .Chemical Reactions Analysis
Amides, including acetamides, are known to react with azo and diazo compounds to generate toxic gases . They can form flammable gases with strong reducing agents . Amides are typically less basic and more acidic than amines due to the delocalization of the nitrogen lone pair into the pi bond of the carbonyl .Physical And Chemical Properties Analysis
Acetamides have a molecular weight of 59.0672 . They are very soluble in water . The most basic position of an amide is not the nitrogen but the oxygen .Safety And Hazards
Future Directions
Recent research has shown that radiation-induced transformations of isolated acetonitrile–water complexes lead to the formation of products of acetonitrile oxidation and molecular assembling, namely acetimidic acid and acetamide . This transformation may be of basic importance for understanding the radiation-induced synthesis of prebiotic molecules occurring in cold space media .
properties
IUPAC Name |
(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477787 | |
Record name | (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide | |
CAS RN |
160707-39-1 | |
Record name | (αR,2S)-α-Phenyl-2-piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl-2-piperidineacetamide, erythro-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P5Q6GM5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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